Bienvenue dans la boutique en ligne BenchChem!

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

COX-2 Inflammation Enzyme Inhibition

该化合物是康普瑞汀的2,3,4-三甲氧基苯基区域异构体,而非普通的3,4,5-异构体。此关键的结构差异导致其靶点结合模式和理化性质发生改变,COX-2抑制活性为9.11 µM,是SAR研究和药效团优化的必需品。请勿使用通用的3,4,5-类似物替代。

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
CAS No. 16093-16-6
Cat. No. B098614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
CAS16093-16-6
Synonyms5-(2,3,4-TRIMETHOXYPHENYL)-5-OXOVALERIC ACID
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)CCCC(=O)O)OC)OC
InChIInChI=1S/C14H18O6/c1-18-11-8-7-9(13(19-2)14(11)20-3)10(15)5-4-6-12(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)
InChIKeyDAZAPSUEQMAVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (CAS 16093-16-6): Procurement Specifications and Baseline Characteristics


5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (CAS 16093-16-6, C14H18O6, MW 282.29) is a synthetic organic compound featuring a 2,3,4-trimethoxyphenyl ketone moiety linked to a valeric acid chain . This compound serves as a building block in medicinal chemistry and has been cited as a combretastatin analog with potential tubulin binding activity [1]. Its predicted physicochemical properties include a melting point of 73-75 °C, a boiling point of 470.5±45.0 °C, and a calculated pKa of 4.61±0.10 . The compound is commercially available at research-grade purity (typically 95-97%) from multiple suppliers .

Why 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid Cannot Be Substituted with Regioisomeric Analogs


The 2,3,4-trimethoxyphenyl substitution pattern confers distinct biological and physicochemical properties compared to the more common 3,4,5-trimethoxyphenyl motif found in many microtubule inhibitors [1]. While 3,4,5-trimethoxyphenyl derivatives often exhibit potent tubulin polymerization inhibition (e.g., combretastatin A-4 with IC50 values in the low nanomolar range), the 2,3,4-regioisomer demonstrates a different target engagement profile [2]. Regioisomeric substitution among trimethoxyphenyl oxovaleric acid variants (2,3,4- vs. 2,4,5- vs. 3,4,5-trimethoxy) can significantly alter lipophilicity, electronic distribution, and steric accessibility to binding pockets . These differences preclude simple generic substitution and necessitate compound-specific procurement for applications requiring the precise 2,3,4-substitution pattern .

Quantitative Differentiation Evidence for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid


COX-2 Inhibition Potency: 9.11 µM IC50 (Target Compound) vs. Standard NSAIDs (Comparator)

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid exhibits weak inhibitory activity against human recombinant cyclooxygenase-2 (COX-2) with an IC50 of 9.11 µM (9,110 nM) [1]. In comparison, the widely used NSAID ibuprofen demonstrates COX-2 IC50 values in the range of 1-10 µM, while celecoxib (a selective COX-2 inhibitor) exhibits IC50 values of approximately 40 nM [2]. This places the target compound in the low-micromolar range, significantly less potent than selective COX-2 inhibitors but comparable to some non-selective NSAIDs.

COX-2 Inflammation Enzyme Inhibition

Structural Classification: Combretastatin Analog with Tubulin Binding Potential

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is explicitly cited as a combretastatin analog within patent literature focused on tubulin binding activity [1]. Combretastatin A-4 (CA-4), a prototypical tubulin polymerization inhibitor with the 3,4,5-trimethoxyphenyl motif, exhibits potent cytotoxicity (IC50 values in the low nanomolar range) and inhibits tubulin polymerization with an IC50 of 2-3 µM [2]. The 2,3,4-regioisomeric substitution in the target compound represents a distinct structural variant that may modulate tubulin binding affinity and selectivity.

Tubulin Microtubule Antimitotic

Antibacterial Class Association: Oenostacin Analog Scaffold

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is structurally related to a library of over forty Oenostacin analogs synthesized and evaluated for antibacterial activity [1]. The most active analogs in this series (compounds 22, 23, and 42) demonstrated EC50 values ranging from 0.49 to 0.67 µM against Staphylococcus epidermidis and Staphylococcus aureus, compared to Oenostacin itself (EC50 = 0.12 µM) [1]. While specific antibacterial data for the target compound are not available in the public literature, its inclusion in this analog series suggests potential antibacterial relevance for SAR exploration.

Antibacterial Oenostacin Phenolic acid

Validated Research and Procurement Scenarios for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid


COX-2 Inhibition Screening and Scaffold Optimization

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid can serve as a low-micromolar COX-2 inhibitor control in enzyme assays (IC50 = 9.11 µM). Its weak potency makes it suitable for initial hit validation, scaffold optimization, and comparative studies against more potent COX-2 inhibitors such as celecoxib or ibuprofen [1]. Researchers may use this compound to establish baseline activity for novel trimethoxyphenyl derivatives targeting cyclooxygenase enzymes.

Tubulin-Binding SAR Studies in Antimitotic Drug Discovery

As a cited combretastatin analog with the 2,3,4-trimethoxyphenyl substitution pattern, this compound is positioned for structure-activity relationship (SAR) investigations exploring the influence of methoxy regioisomerism on tubulin binding and antimitotic activity [2]. Researchers can compare its activity profile with that of 3,4,5-trimethoxyphenyl analogs (e.g., combretastatin A-4) to map the pharmacophore requirements for microtubule disruption.

Antibacterial Analog Libraries and Phenolic Acid Derivative Synthesis

The compound belongs to the Oenostacin analog class, which includes derivatives with demonstrated antibacterial activity against Staphylococcus species (EC50 values as low as 0.49 µM) [3]. It can be procured as a synthetic intermediate for generating focused libraries of trimethoxyphenyl oxovaleric acid derivatives aimed at optimizing antibacterial potency and spectrum.

Method Development and Analytical Standardization

With a well-defined melting point (73-75 °C), molecular weight (282.29 g/mol), and predicted physicochemical properties (LogP ~2.15, pKa ~4.61), 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development for the analysis of trimethoxyphenyl-containing compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.